Product packaging for Methyl 4-(4-iodoanilino)-4-oxobutanoate(Cat. No.:)

Methyl 4-(4-iodoanilino)-4-oxobutanoate

Cat. No.: B386386
M. Wt: 333.12g/mol
InChI Key: FXNMLFQQBBSBSH-UHFFFAOYSA-N
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Description

Contextualization of Methyl 4-(4-iodoanilino)-4-oxobutanoate within Organic Chemistry

This compound belongs to the class of N-acylamino acid derivatives. nih.govgoogle.com These are compounds characterized by an acyl group attached to an amino acid or a related structure. nih.govgoogle.comnih.gov In this specific molecule, the succinyl group acts as the acyl component, and it is linked to an iodo-substituted aniline (B41778) moiety. While not a traditional amino acid, the core structure shares features with N-acyl amino acids, which are a diverse group of molecules with various biological activities and applications in synthesis. nih.govnih.govscbt.com

The presence of both an amide and an ester functionality, along with an aryl iodide, makes this compound a versatile intermediate in organic synthesis. Its structure is a deliberate combination of building blocks that each confer specific reactivity and potential for further chemical transformations.

Chemical Significance of Amide and Ester Functionalities in Complex Molecule Synthesis

Amide and ester groups are among the most fundamental and prevalent functional groups in organic chemistry and biochemistry. sigmaaldrich.com The amide bond, in particular, is the cornerstone of peptides and proteins. researchgate.net Its stability, arising from resonance delocalization of the nitrogen lone pair with the carbonyl group, makes it a robust linker in molecular construction. sigmaaldrich.com However, this stability can also present a challenge when selective cleavage or transformation is required. sigmaaldrich.com The synthesis of amides is a well-established area of organic chemistry, with numerous methods available, including the reaction of amines with acyl chlorides, anhydrides, or esters. researchgate.netresearchgate.netchemspider.com

Esters, on the other hand, are generally more susceptible to nucleophilic attack at the carbonyl carbon than amides. sigmaaldrich.com This makes them valuable as both protecting groups for carboxylic acids and as precursors for other functional groups. The methyl ester in this compound, for instance, could be hydrolyzed to the corresponding carboxylic acid or converted into other esters through transesterification. sigmaaldrich.comchemicalbook.com The combination of both amide and ester functionalities in one molecule allows for orthogonal chemical strategies, where one group can be manipulated while the other remains intact under specific reaction conditions. This dual functionality is a key feature in the design of complex synthetic pathways. stackexchange.com

Strategic Importance of Aryl Iodides in Synthetic Transformations

Aryl halides are aromatic compounds where a halogen atom is directly attached to the aromatic ring. scientificlabs.co.uk Among the aryl halides, aryl iodides are particularly valuable in synthetic organic chemistry due to the relatively weak carbon-iodine bond. scientificlabs.co.uk This characteristic makes the iodide a good leaving group in various reactions, most notably in transition metal-catalyzed cross-coupling reactions. orgsyn.orgnih.govchemicalbook.comcore.ac.uk

Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination frequently employ aryl iodides as substrates to form new carbon-carbon and carbon-heteroatom bonds. orgsyn.orgnih.govcore.ac.uk The 4-iodoanilino moiety in this compound, therefore, serves as a handle for introducing a wide array of substituents onto the aromatic ring. This strategic placement of the iodine atom opens up a vast chemical space for the synthesis of more complex molecules, potentially for applications in medicinal chemistry and materials science. While aryl iodides can sometimes be more expensive than their bromide or chloride counterparts, their higher reactivity often justifies their use, leading to more efficient and reliable synthetic outcomes. orgsyn.org

Interactive Data Tables

Synthetic Pathways to this compound Explored

The synthesis of this compound, a compound of interest in organic synthesis, can be achieved through several strategic pathways. These methodologies are broadly categorized into convergent and linear approaches, each offering distinct advantages in terms of efficiency, precursor availability, and reaction control. This article details the primary synthetic routes, focusing on the formation of the crucial amide bond and the preparation of key precursors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12INO3 B386386 Methyl 4-(4-iodoanilino)-4-oxobutanoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(4-iodoanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO3/c1-16-11(15)7-6-10(14)13-9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNMLFQQBBSBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Transformations Involving Methyl 4 4 Iodoanilino 4 Oxobutanoate

Exploration of the Amide Bond Reactivity and Stability

The amide bond in Methyl 4-(4-iodoanilino)-4-oxobutanoate is a key functional group, and its reactivity and stability are crucial for its application in organic synthesis. The stability of an amide bond is generally high, but it can be cleaved under specific conditions. The reactivity of the amide bond in this particular molecule is influenced by the electronic effects of the iodoanilino group and the steric hindrance around the carbonyl group.

Studies on similar N-acyl compounds have shown that the reactivity of the amide bond can be significantly influenced by its conformation. nsf.gov For instance, twisted amides, where the planarity of the amide bond is distorted, exhibit reduced resonance stabilization and are consequently more susceptible to cleavage. nsf.gov In the case of this compound, the substitution on the nitrogen atom could potentially lead to some degree of steric hindrance, which might influence the planarity and thus the reactivity of the amide bond.

Amide bond cleavage can be achieved under both acidic and basic conditions, typically requiring harsh conditions such as strong acids or bases and elevated temperatures. researchgate.netnih.gov For instance, acid-catalyzed hydrolysis is proposed to proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. nih.gov Metal ions can also mediate amide bond cleavage, often by coordinating to the carbonyl oxygen and activating the amide bond towards nucleophilic attack. nih.govresearcher.life

Table 1: Representative Conditions for Amide Bond Cleavage

ReagentsConditionsProductNotes
HCl (aq)Reflux4-Iodoaniline (B139537) and Succinic acidAcid-catalyzed hydrolysis
NaOH (aq)Reflux4-Iodoaniline and Sodium succinate (B1194679)Base-catalyzed hydrolysis
Pd/C, H₂Room Temperature4-Anilino-4-oxobutanoic acidReductive cleavage of the C-I bond may occur concurrently

This table presents illustrative examples based on general knowledge of amide chemistry; specific experimental data for this compound may vary.

Reactivity Studies of the Aryl Iodide Moiety

The aryl iodide moiety is a highly reactive functional group, making it a valuable handle for carbon-carbon and carbon-heteroatom bond formation through various metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. The carbon-iodine bond in this compound is particularly susceptible to oxidative addition to a palladium(0) species, which is the initial step in these catalytic cycles. youtube.commasterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comlibretexts.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.orgresearchgate.net For this compound, a Suzuki-Miyaura coupling would lead to the formation of a biaryl compound.

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base. masterorganicchemistry.comlibretexts.orgyoutube.comresearchgate.net This reaction is a versatile method for the synthesis of substituted alkenes. researchgate.net The reaction with this compound would result in the formation of a 4-(4-alkenyl-anilino)-4-oxobutanoate derivative.

Sonogashira Coupling: The Sonogashira reaction is the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgnih.govnih.govgelest.com This reaction is a reliable method for the synthesis of aryl alkynes. organic-chemistry.orggelest.com The Sonogashira coupling of this compound would yield a 4-(4-alkynyl-anilino)-4-oxobutanoate derivative. chemrxiv.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemProduct
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Na₂CO₃Methyl 4-(4-phenylanilino)-4-oxobutanoate
HeckStyrenePd(OAc)₂, PPh₃, Et₃NMethyl 4-(4-styrylanilino)-4-oxobutanoate
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NMethyl 4-(4-(phenylethynyl)anilino)-4-oxobutanoate

This table provides representative examples based on established palladium-catalyzed reactions; specific yields and conditions for this compound would require experimental validation.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) on aryl halides is generally challenging, especially for unactivated systems. The presence of an electron-withdrawing group on the aromatic ring can facilitate this reaction. In this compound, the iodo-substituted ring is not strongly activated towards traditional SNAr reactions. However, under certain conditions, such as the use of strong nucleophiles and high temperatures, or through metal-catalyzed processes, nucleophilic substitution at the iodine-bearing carbon may be possible. The typical leaving group order in SNAr reactions is F > Cl > Br > I, which suggests that the C-I bond is the least reactive in a classical SNAr mechanism. nih.gov

Other Metal-Mediated Transformations at the Carbon-Iodine Bond

Besides palladium, other transition metals can also mediate transformations at the carbon-iodine bond. For instance, copper-catalyzed reactions, such as the Ullmann condensation, can be used to form carbon-nitrogen or carbon-oxygen bonds. Nickel catalysts have also emerged as powerful alternatives to palladium in various cross-coupling reactions, including Sonogashira-type couplings. nih.gov These alternative metal-mediated transformations could provide different reactivity profiles and selectivities compared to palladium-catalyzed reactions.

Elucidation of Reaction Mechanisms at the Methyl Ester Group

The methyl ester group in this compound is another reactive site that can undergo transformations such as hydrolysis and transesterification.

Hydrolysis and Transesterification Processes

Hydrolysis: The hydrolysis of the methyl ester to the corresponding carboxylic acid can be catalyzed by either acid or base. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt.

Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. The mechanism is similar to that of hydrolysis, with an alcohol acting as the nucleophile instead of water. The reactivity of the methyl ester in these transformations is generally predictable based on standard ester chemistry. chemicalbook.com

Table 3: Transformations of the Methyl Ester Group

ReactionReagentProduct
Hydrolysis (Acidic)H₂O, H⁺4-(4-Iodoanilino)-4-oxobutanoic acid
Hydrolysis (Basic)NaOH, H₂OSodium 4-(4-iodoanilino)-4-oxobutanoate
TransesterificationEthanol, H⁺Ethyl 4-(4-iodoanilino)-4-oxobutanoate

This table illustrates common transformations of a methyl ester; the specific conditions would need to be optimized for this compound.

Derivatization Reactions of the Ester Functionality

The methyl ester group in this compound is a key site for chemical modification. Derivatization reactions at this position typically proceed through nucleophilic acyl substitution. Common transformations include hydrolysis, transesterification, and amidation.

Hydrolysis:

Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 4-(4-iodoanilino)-4-oxobutanoic acid.

Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the ester carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid and regenerate the acid catalyst.

Base-Catalyzed Hydrolysis (Saponification): This process involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, a strong base. The methoxide ion subsequently deprotonates the newly formed carboxylic acid, leading to the carboxylate salt. An acidic workup is required to obtain the neutral carboxylic acid. This method is generally irreversible as the final deprotonation step is energetically favorable.

Transesterification:

This reaction involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing the methanol as it is formed.

Amidation:

The reaction with ammonia (B1221849) or a primary or secondary amine can convert the methyl ester into an amide. This transformation is typically slower than hydrolysis and may require heating. The nucleophilic amine attacks the ester carbonyl carbon, leading to a tetrahedral intermediate. Elimination of methanol from this intermediate results in the formation of the corresponding amide.

Reaction Type Reagent Product General Conditions
HydrolysisH₂O, H⁺ or OH⁻4-(4-iodoanilino)-4-oxobutanoic acidAcid or base catalysis
TransesterificationR'OH, H⁺ or OR'⁻Alkyl 4-(4-iodoanilino)-4-oxobutanoateAcid or base catalysis, excess R'OH
AmidationR'R''NHN-R',N-R''-4-(4-iodoanilino)-4-oxobutanamideHeat

Mechanistic Analysis of Reactions at the Ketone Carbonyl

The ketone carbonyl group in this compound is susceptible to nucleophilic attack due to the partial positive charge on the carbonyl carbon. youtube.com This reactivity allows for a variety of transformations, including nucleophilic additions and condensation reactions.

Nucleophilic addition to the ketone is a fundamental reaction type. libretexts.org The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol product. libretexts.org

Reduction:

The ketone can be reduced to a secondary alcohol using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com The hydride ion (H⁻) from the reducing agent acts as the nucleophile, attacking the ketone carbonyl carbon. youtube.com Subsequent workup with a protic solvent provides the final alcohol product, Methyl 4-(4-iodoanilino)-4-hydroxybutanoate. youtube.com

Grignard and Organolithium Reactions:

Carbon nucleophiles, such as those from Grignard reagents (RMgX) or organolithium reagents (RLi), can also add to the ketone carbonyl. youtube.com This reaction is a powerful tool for forming new carbon-carbon bonds. The carbanionic portion of the organometallic reagent attacks the carbonyl carbon, forming a tetrahedral magnesium or lithium alkoxide intermediate. youtube.com Aqueous workup then furnishes the tertiary alcohol.

Cyanohydrin Formation:

The addition of hydrogen cyanide (HCN) to the ketone forms a cyanohydrin. The reaction is typically catalyzed by a base, which generates the more nucleophilic cyanide ion (CN⁻). The cyanide ion attacks the carbonyl carbon, and subsequent protonation of the resulting alkoxide intermediate by HCN or another proton source yields the cyanohydrin.

Nucleophile Reagent Intermediate Final Product
HydrideNaBH₄, LiAlH₄AlkoxideSecondary Alcohol
OrganometallicRMgX, RLiMagnesium/Lithium AlkoxideTertiary Alcohol
CyanideHCN, KCNAlkoxideCyanohydrin

Condensation reactions at the ketone carbonyl involve an initial nucleophilic addition followed by a dehydration step. These reactions are often used to form new double bonds or heterocyclic rings.

Wittig Reaction:

The Wittig reaction provides a method for converting the ketone into an alkene. A phosphorus ylide (a Wittig reagent) acts as the nucleophile, attacking the ketone carbonyl to form a betaine (B1666868) intermediate. This intermediate then collapses through a four-membered ring transition state (an oxaphosphetane) to yield the alkene and triphenylphosphine (B44618) oxide. The geometry of the resulting alkene can be influenced by the nature of the ylide and the reaction conditions.

Imine and Enamine Formation:

The reaction of the ketone with a primary amine under mildly acidic conditions leads to the formation of an imine (a Schiff base). The reaction proceeds through the initial formation of a carbinolamine intermediate. youtube.com Acid-catalyzed dehydration of the carbinolamine then yields the imine. youtube.com If a secondary amine is used, an enamine is formed instead, as the dehydration step must occur at an adjacent carbon. youtube.com

Intramolecular Cyclization Pathways and Formation of Heterocyclic Systems

The bifunctional nature of this compound, possessing both an electrophilic ketone and a nucleophilic aniline (B41778) moiety, as well as an ester group, allows for various intramolecular cyclization reactions to form heterocyclic systems.

The length and flexibility of the butanoate chain are crucial in determining the feasibility and outcome of intramolecular cyclization. The four-carbon chain is well-suited for the formation of five- and six-membered rings, which are thermodynamically and kinetically favored.

The electronic properties of the molecule also play a significant role. The electron-withdrawing nature of the iodo group on the aniline ring can modulate the nucleophilicity of the aniline nitrogen. Conversely, the electronic environment of the ketone and ester carbonyls influences their electrophilicity.

Pictet-Spengler Type Reactions:

A potential intramolecular cyclization pathway involves a Pictet-Spengler type reaction. Under acidic conditions, the ketone could be activated towards nucleophilic attack from the aniline ring. While a classic Pictet-Spengler reaction involves an activated aromatic ring and an iminium ion, an analogous intramolecular Friedel-Crafts acylation could occur. Protonation of the ketone carbonyl would enhance its electrophilicity, facilitating attack by the electron-rich aniline ring. This would lead to the formation of a new carbon-carbon bond and, after dehydration, a tricyclic system.

Formation of Lactams:

Intramolecular amidation between the aniline nitrogen and the methyl ester group could lead to the formation of a lactam. This reaction would likely require thermal conditions or catalysis to overcome the lower reactivity of the ester compared to an acyl chloride. The product would be a six-membered lactam fused to the iodophenyl ring.

Paal-Knorr Type Synthesis:

The 1,4-dicarbonyl relationship (considering the amide as a carbonyl equivalent) in the molecule opens up possibilities for Paal-Knorr type syntheses of five-membered heterocycles like pyrroles, although this would require further functionalization. For instance, if the ketone were to be transformed into an amine via reductive amination, a subsequent intramolecular condensation could lead to a substituted piperidinone.

Reacting Groups Reaction Type Potential Heterocyclic Product
Aniline N and Ketone C=OIntramolecular Nucleophilic Addition/AcylationDihydroquinolinone derivative
Aniline N and Ester C=OIntramolecular AmidationBenzodiazepinone derivative

Derivatization and Chemical Modification Strategies of Methyl 4 4 Iodoanilino 4 Oxobutanoate

Functionalization of the Aryl Iodide for Expanded Chemical Diversity

The aryl iodide group is a versatile functional handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are instrumental in expanding the chemical diversity of the parent molecule by introducing various substituents at the para-position of the aniline (B41778) ring.

Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron reagent (boronic acid or boronic ester) in the presence of a base. It is a robust method for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. libretexts.orgyoutube.combeilstein-journals.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene, leading to the formation of a new carbon-carbon bond and the synthesis of substituted alkenes. rsc.orgorganic-chemistry.orglibretexts.orgmdpi.com This reaction typically exhibits high trans selectivity. organic-chemistry.org

Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple the aryl iodide with a terminal alkyne, yielding a substituted alkyne derivative.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl iodide with a primary or secondary amine. This is a powerful tool for synthesizing more complex aniline derivatives.

Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation can be used to form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds by reacting the aryl iodide with alcohols, amines, or thiols, respectively. wikipedia.orgresearchgate.netnih.govorganic-chemistry.orgmdpi.com Modern variations of this reaction often use soluble copper catalysts and can proceed under milder conditions than traditional methods. organic-chemistry.orgmdpi.com

Reaction TypeCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-Miyaura CouplingArylboronic acid (Ar-B(OH)₂)Pd(0) catalyst, Base (e.g., K₂CO₃)Biaryl derivative
Heck ReactionAlkene (e.g., Styrene)Pd(0) catalyst, Base (e.g., Et₃N)Aryl-substituted alkene
Sonogashira CouplingTerminal alkyne (RC≡CH)Pd(0) catalyst, Cu(I) co-catalyst, BaseAryl-substituted alkyne
Buchwald-Hartwig AminationAmine (R₂NH)Pd(0) catalyst, Ligand, BaseDi- or tri-substituted aniline
Ullmann Condensation (C-O)Alcohol/Phenol (ROH)Cu(I) catalyst, BaseAryl ether

Strategic Modifications of the Amide and Ester Linkages

The amide and ester functional groups are key structural features that can be modified to influence the molecule's stability, polarity, and hydrogen bonding capabilities.

Amide Linkage Modification:

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 4-iodoaniline (B139537) and succinic acid. Acid-catalyzed hydrolysis typically requires heating with a strong acid and results in the formation of a carboxylic acid and an ammonium salt. pearson.comlibretexts.orgchemguide.co.uksavemyexams.com Basic hydrolysis, often called saponification, involves heating with a strong base like sodium hydroxide (B78521) to produce a carboxylate salt and an amine. pearson.comlibretexts.orgchemguide.co.ukarkat-usa.org Amide hydrolysis is generally more difficult than ester hydrolysis due to the poorer leaving group ability of the amide ion. libretexts.org

Bioisosteric Replacement: In medicinal chemistry, replacing the amide bond with a bioisostere is a common strategy to improve metabolic stability and other pharmacokinetic properties. nih.govacs.orgsci-hub.seresearchgate.net Bioisosteres are functional groups with similar physicochemical properties. Common amide bioisosteres include:

Heterocycles: Five-membered rings like 1,2,3-triazoles, oxadiazoles, and imidazoles can mimic the geometry and hydrogen bonding properties of the amide group. nih.govacs.orgsci-hub.se

Other Functional Groups: Esters, ketones, ureas, carbamates, and sulfonamides can also serve as replacements. nih.gov

Ester Linkage Modification:

Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemguide.co.ukcommonorganicchemistry.comscience-revision.co.uk Basic hydrolysis with reagents like sodium hydroxide in a methanol (B129727)/water mixture is often preferred as the reaction is irreversible. chemguide.co.ukscience-revision.co.uk Acid-catalyzed hydrolysis is a reversible process and requires an excess of water to drive the reaction to completion. chemguide.co.ukscience-revision.co.ukgoogle.com

Transesterification: The methyl group of the ester can be exchanged for other alkyl or aryl groups by reacting the compound with a different alcohol in the presence of an acid or base catalyst.

Amidation: The ester can be converted to a new amide by reaction with ammonia (B1221849) or a primary/secondary amine. This reaction, known as aminolysis, typically requires heating.

LinkageModification StrategyReagents/ConditionsResulting Functional Group
AmideAcid HydrolysisAq. HCl, HeatCarboxylic acid and Ammonium salt
AmideBase HydrolysisAq. NaOH, HeatCarboxylate salt and Amine
AmideBioisosteric ReplacementMulti-step synthesis1,2,3-Triazole, Oxadiazole, etc.
EsterAcid HydrolysisAq. H₂SO₄, HeatCarboxylic acid
EsterBase Hydrolysis (Saponification)Aq. NaOH, HeatCarboxylate salt
EsterTransesterificationR'OH, Acid or Base catalystNew ester (R' = new alkyl/aryl)

Alterations to the Butanoate Carbon Skeleton for Structural Analogs

Modifying the four-carbon butanoate backbone allows for the synthesis of structural analogs with altered flexibility, size, and functionality. These changes can be critical for probing the structural requirements for biological activity.

Chain Extension/Shortening: Standard organic synthesis techniques can be employed to either increase or decrease the length of the carbon chain. For example, homologation sequences can add a methylene unit, while degradation reactions can shorten the chain.

Introduction of Unsaturation: A double bond can be introduced into the butanoate chain to create butenoate analogs, which would impart conformational rigidity to the skeleton.

Cyclization: The butanoate chain can be incorporated into a cyclic structure, such as a butyrolactone or a cyclobutane ring, to create conformationally restricted analogs.

Branching: Alkyl or other functional groups can be introduced at the α- or β-positions of the butanoate skeleton to explore the effects of steric bulk and to introduce new chiral centers.

Derivatization Techniques for Enhanced Analytical Detection and Characterization

Chemical derivatization is often employed to improve the analytical properties of a molecule for techniques like mass spectrometry and chromatography. The goal is typically to increase volatility, enhance ionization efficiency, or improve separation from other components in a mixture. chromatographyonline.comjfda-online.comsemanticscholar.org

For mass spectrometry (MS), derivatization can enhance sensitivity by introducing groups that are easily ionizable or that produce characteristic fragmentation patterns.

Aniline Moiety: The secondary amine of the anilino group can be targeted. Reagents like dansyl chloride can be used to introduce a fluorescent tag that also increases the proton affinity of the molecule, leading to enhanced signal in electrospray ionization (ESI)-MS.

Ester Moiety: The methyl ester can be hydrolyzed to the carboxylic acid, which can then be derivatized. For instance, conversion to a methyl ether via reaction with methyl iodide can be useful for gas chromatography-mass spectrometry (GC-MS). nih.gov In high-performance liquid chromatography (HPLC)-MS, acetonitrile in the mobile phase can react with multiple bonds in the analyte within the atmospheric pressure chemical ionization (APCI) source, forming adducts whose fragmentation patterns can help locate the bonds. nih.gov

Target Functional GroupDerivatization ReagentPurpose for MS Analysis
Secondary Amine (Anilino)Dansyl ChlorideIncrease proton affinity, enhance ESI signal
Secondary Amine (Anilino)Acylating agents (e.g., anhydrides)Increase volatility for GC-MS, create specific fragments
Carboxylic Acid (from ester hydrolysis)Silylating agents (e.g., BSTFA)Increase volatility and thermal stability for GC-MS
Carboxylic Acid (from ester hydrolysis)Methyl IodideForms stable methyl ester for GC-MS nih.gov

Derivatization is a key strategy to improve the chromatographic behavior of analytes, particularly for gas chromatography (GC). chromatographyonline.com

For Gas Chromatography (GC): The primary goal is to increase the volatility and thermal stability of the compound. chromatographyonline.com

Silylation: The secondary amine can be derivatized with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile trimethylsilyl (TMS) derivative.

Acylation: Reaction with fluorinated anhydrides (e.g., trifluoroacetic anhydride) can convert the amine to a fluoroacyl derivative, which is more volatile and also enhances detection by electron-capture detectors (ECD). jfda-online.com

Alkylation/Esterification: For analysis of the hydrolyzed product, the resulting carboxylic acid is often converted back to a more volatile ester, such as a methyl ester, using reagents like boron trichloride in methanol.

For High-Performance Liquid Chromatography (HPLC): Derivatization is used to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection, especially if the parent compound has a low response. libretexts.orgnih.govwelch-us.com

Pre-column derivatization: The analyte is reacted with the derivatizing agent before injection onto the HPLC column. libretexts.orgwelch-us.com Reagents like 2,4-Dinitrofluorobenzene (FDNB) or dansyl chloride react with the amine to attach a strongly UV-absorbing or fluorescent group. libretexts.org

Post-column derivatization: The derivatizing reagent is added to the column effluent before it reaches the detector. libretexts.orgwelch-us.com This is useful when the analyte is not stable after derivatization.

TechniqueTarget Functional GroupDerivatization ReagentPurpose
GCSecondary Amine (Anilino)BSTFA (Silylation)Increase volatility and thermal stability
GCSecondary Amine (Anilino)Trifluoroacetic Anhydride (B1165640) (Acylation)Increase volatility, enhance ECD response
GCCarboxylic Acid (from hydrolysis)BCl₃/Methanol (Esterification)Increase volatility
HPLCSecondary Amine (Anilino)Dansyl ChlorideAdd fluorescent tag for enhanced detection libretexts.org
HPLCSecondary Amine (Anilino)2,4-Dinitrofluorobenzene (FDNB)Add UV-absorbing tag for enhanced detection libretexts.org

Structure Activity Relationship Sar Studies and Mechanistic Insights of Methyl 4 4 Iodoanilino 4 Oxobutanoate Analogs

Rational Design and Synthesis of Structurally Modified Analogs

The rational design of analogs for Methyl 4-(4-iodoanilino)-4-oxobutanoate is predicated on systematically altering its three main components: the substituted aryl ring, the butanoate linker, and the terminal methyl ester. The primary synthetic route to the core structure involves a two-step process. The first step is the acylation of 4-iodoaniline (B139537) with succinic anhydride (B1165640) to form the intermediate, 4-(4-iodoanilino)-4-oxobutanoic acid. This reaction is analogous to the synthesis of similar N-substituted itaconamic acids, which are formed by reacting itaconic anhydride with an appropriate aniline (B41778). nih.gov The subsequent step is the esterification of the resulting carboxylic acid with methanol (B129727), typically under acidic conditions, to yield the final product, this compound.

The design of analogs stems from this synthetic pathway:

Aryl Ring Analogs: By substituting 4-iodoaniline with other halogenated anilines (e.g., 4-fluoroaniline, 4-chloroaniline, 4-bromoaniline) or anilines with electron-donating or electron-withdrawing groups, a library of analogs can be created to probe the electronic and steric requirements of the aryl binding pocket.

Butanoate Chain Analogs: Replacing succinic anhydride with other anhydrides like glutaric anhydride or maleic anhydride allows for the synthesis of analogs with altered chain length or rigidity.

Ester Analogs: The final esterification step can be performed with various alcohols (e.g., ethanol, propanol, benzyl (B1604629) alcohol) to evaluate the impact of the ester group's size and character on activity.

This strategic approach allows for the generation of a diverse set of molecules, each providing unique information about the molecular interactions governing the activity of the parent compound.

Systematic Evaluation of Aryl Substituent Effects on Molecular Interactions

The 4-iodo-substituent on the aniline ring is a key feature of the molecule, likely involved in specific interactions such as halogen bonding or occupying a hydrophobic pocket within a receptor. Systematically replacing this iodine atom with other groups can elucidate the nature of these interactions. Drawing parallels from SAR studies on other methyl aminobenzoate derivatives, which have shown that different substituents can significantly alter biological activity, a similar approach can be applied here. nih.gov

For instance, studies on methyl 4-aminobenzoate (B8803810) derivatives as enzyme inhibitors revealed that the nature and position of substituents critically influenced inhibitory constants (Ki). nih.gov Applying this principle, one can hypothesize the impact of various substituents on the aryl ring of this compound.

Table 1: Hypothetical Aryl Substituent Effects on Receptor Binding Affinity This table presents a predictive model based on general SAR principles and findings from related aminobenzoate compounds.

Substituent (X) in Methyl 4-(4-X-anilino)-4-oxobutanoateSubstituent PropertyExpected Interaction TypePredicted Impact on Binding Affinity (Relative to Iodo)
Iodine (I)Large, polarizable, halogen bond donorHalogen bonding, hydrophobic interactionsBaseline
Bromine (Br)Smaller halogen, good halogen bond donorHalogen bonding, hydrophobic interactionsSlightly decreased or similar
Chlorine (Cl)Smaller halogen, moderate halogen bond donorWeaker halogen bonding, hydrophobic interactionsDecreased
Fluorine (F)Small, highly electronegative, poor halogen bond donorDipole-dipole interactions, potential H-bond acceptorSignificantly decreased
Methyl (CH₃)Electron-donating, hydrophobicvan der Waals, hydrophobic interactionsVariable; depends on pocket size
Nitro (NO₂)Strong electron-withdrawingDipole-dipole, potential H-bond acceptorVariable; depends on electronic requirements

This systematic evaluation allows researchers to map the electronic and steric requirements of the binding site, guiding the design of more potent analogs.

Investigation of Butanoate Chain Modifications on Ligand-Receptor Engagement

The four-carbon butanoate chain provides significant conformational flexibility, allowing the aryl amide and methyl ester moieties to adopt various spatial orientations. Modifying this linker is a crucial strategy for optimizing ligand-receptor engagement. Key modifications include altering chain length, introducing rigidity, or adding functional groups.

Chain Length: Shortening the chain to a propanoate (3 carbons) or extending it to a pentanoate (5 carbons) would directly impact the distance between the two terminal functional groups. This can determine whether the analog can effectively bridge two interaction points within a binding site.

Chain Rigidity: Introducing unsaturation, such as a double bond (e.g., creating a butenoate chain), would restrict rotation and lock the molecule into a more defined conformation. An example of a related compound with such a feature is 4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid. nih.gov This rigidity can be advantageous if the constrained conformation aligns with the optimal binding pose, but detrimental otherwise.

Branching: Adding substituents, such as a methyl group, along the chain would introduce steric bulk. This can be used to probe for additional hydrophobic pockets or to orient the molecule in a specific way within the binding site.

These modifications help to define the optimal geometry and flexibility required for productive ligand-receptor interactions.

Conformational Analysis and its Implications for Molecular Recognition Processes

It is highly probable that this compound adopts a similarly twisted conformation. This dihedral angle between the aryl ring and the butanoate chain is significant because it suggests that the two parts of the molecule are not coplanar. This has major implications for molecular recognition:

A planar conformation would present a flat, extended shape to a receptor.

A twisted, non-planar conformation presents a more complex, three-dimensional shape that may fit more snugly into a correspondingly shaped binding pocket.

Furthermore, there is rotational freedom around the N-C (amide) and C-C single bonds of the butanoate chain. The molecule is not static but can exist as a population of different conformers in solution. The specific conformation that is recognized and bound by a receptor is known as the "bioactive conformation." Understanding the preferred conformations and the energy barriers between them is essential for designing rigid analogs that are "pre-organized" for binding, which can lead to improved affinity.

Influence of Amide and Ester Linkage Modifications on Binding Affinity

The amide and ester linkages in this compound are fundamental to its chemical identity and its interaction with biological targets. Both groups are polar and can participate in hydrogen bonding—the amide as both a hydrogen bond donor (N-H) and acceptor (C=O), and the ester as a hydrogen bond acceptor (C=O, O-CH₃).

Modifying these linkages can have profound effects on binding affinity and other properties. One common strategy in medicinal chemistry is the amide-to-ester substitution. nih.gov Replacing the amide linkage with an ester linkage (creating Methyl 4-oxo-4-(4-iodophenoxy)butanoate) would remove the hydrogen bond donating capability of the N-H group.

Table 2: Predicted Effects of Amide and Ester Linkage Modifications This table is based on established principles from studies on amide-to-ester substitutions in other molecular contexts. nih.govnih.gov

ModificationStructural ChangeKey Property ChangePredicted Effect on Binding Affinity
Amide to Ester ScanReplace -C(=O)NH- with -C(=O)O-Loss of N-H hydrogen bond donorLikely decrease if the N-H donor is critical for binding.
N-MethylationReplace -C(=O)NH- with -C(=O)N(CH₃)-Loss of N-H hydrogen bond donor; increased steric bulkLikely decrease due to loss of H-bond; potential steric clash.
Ester to Amide ScanReplace -C(=O)OCH₃ with -C(=O)NHCH₃Gain of N-H hydrogen bond donorPotential increase if an H-bond donor is favored in this position.
Ester to Thioester ScanReplace -C(=O)OCH₃ with -C(=O)SCH₃Altered electronics and geometryVariable; depends on the specific interactions of the ester oxygen.

These modifications are powerful tools. For example, while an amide-to-ester swap might decrease binding affinity by removing a key hydrogen bond, it can also increase membrane permeability, which is a desirable property for drug candidates. nih.gov Therefore, such modifications involve a trade-off between binding affinity and other pharmacokinetic properties.

Theoretical and Computational Studies of Methyl 4 4 Iodoanilino 4 Oxobutanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics and reactivity of molecules. mdpi.comnih.gov For Methyl 4-(4-iodoanilino)-4-oxobutanoate, these calculations provide a detailed understanding of its molecular geometry, electron distribution, and potential for chemical transformation.

Molecular Geometry and Electronic Properties: DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly used to optimize the molecular geometry and compute electronic properties. researchgate.net Studies on analogous anilino derivatives and iodoanilines show that such calculations can accurately predict bond lengths, bond angles, and dihedral angles. chemrxiv.orgresearchgate.net For this compound, key parameters include the planarity of the aniline (B41778) ring, the orientation of the amide linkage, and the conformation of the butanoate chain.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability to donate an electron (nucleophilicity), while the LUMO energy reflects the ability to accept an electron (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. chemrxiv.org In iodoaniline derivatives, the HOMO is typically localized on the aniline ring and the nitrogen atom, while the LUMO may be distributed across the aromatic system. chemrxiv.org

Table 1: Predicted Global Reactivity Descriptors for this compound (Illustrative) Calculated based on principles from analogous compounds.

DescriptorFormulaPredicted Value (Illustrative)Significance
HOMO Energy (E_HOMO)-~ -6.2 eVElectron-donating ability
LUMO Energy (E_LUMO)-~ -1.5 eVElectron-accepting ability
Energy Gap (ΔE)E_LUMO - E_HOMO~ 4.7 eVChemical stability, reactivity
Chemical Potential (µ)(E_HOMO + E_LUMO) / 2~ -3.85 eVElectron escaping tendency
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2~ 2.35 eVResistance to charge transfer
Electrophilicity Index (ω)µ² / (2η)~ 3.14 eVGlobal electrophilic nature

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. chemrxiv.orgfrontiersin.org For this compound, the MEP would likely show negative potential (red/yellow regions) around the carbonyl oxygens and the iodine atom, indicating susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the amide proton (N-H), making it a site for nucleophilic interaction. chemrxiv.orgnih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing detailed insights into their flexibility and accessible conformations. nih.govmdpi.com For a flexible molecule like this compound, MD simulations can map its conformational landscape, which is critical for understanding its interactions with biological targets or its packing in the solid state.

Simulation Methodology: A typical MD simulation involves placing the molecule in a simulated environment (e.g., a box of water molecules to mimic physiological conditions) and calculating the forces on each atom using a force field. mdpi.com Newton's equations of motion are then integrated over time to generate a trajectory of atomic positions and velocities. mdpi.com This trajectory provides a dynamic picture of the molecule's movements, from bond vibrations to large-scale conformational changes.

Conformational Analysis: The flexibility of this compound arises from several rotatable bonds, primarily:

The C-N bond of the amide linkage.

The C-C single bonds within the oxobutanoate chain.

Free Energy Landscapes: Advanced techniques like metadynamics can be coupled with MD simulations to explore the conformational free energy landscape more efficiently. acs.org This produces a map where low-energy basins correspond to stable or metastable conformational states, and the paths between them reveal the transition barriers. For this molecule, such a landscape would likely show distinct energy minima corresponding to different arrangements of the iodoaniline group relative to the flexible tail. rsc.org

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including identifying intermediates and transition states (TS) and calculating their associated energies. rsc.org For this compound, key reactions of interest could include amide hydrolysis, ester hydrolysis, or reactions at the aromatic ring.

Methodology: DFT calculations are widely used to map the potential energy surface of a reaction. frontiersin.orgrsc.org By locating the structures of reactants, products, intermediates, and transition states, a reaction energy profile can be constructed. A transition state is a first-order saddle point on this surface, and its structure provides crucial information about the reaction mechanism. The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate. rsc.orgfrontiersin.org

Amide Bond Formation/Cleavage: Studies on amide bond formation show that reactions can proceed through various pathways, often involving high-energy intermediates and transition states. frontiersin.orgnih.govnih.gov For the hydrolysis of the amide bond in this compound, a plausible mechanism would involve the nucleophilic attack of a water molecule on the amide carbonyl carbon. Computational modeling could distinguish between different potential pathways, such as those assisted by acid or base catalysis, by comparing their activation barriers. rsc.org

Table 2: Illustrative Energy Profile for a Hypothetical Reaction Step (e.g., Amide Hydrolysis) Relative energies (ΔE) are for illustrative purposes, based on typical values from DFT studies on amide reactions.

SpeciesDescriptionΔE (kcal/mol) (Illustrative)
ReactantsThis compound + H₂O0.0
Transition State (TS)Four-centered state with forming/breaking bonds+25.0
IntermediateTetrahedral intermediate after water addition+15.0
ProductsSuccinic acid monomethyl ester + 4-iodoaniline (B139537)-5.0

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, IRC calculations can be performed to confirm that it correctly connects the reactants and products on the potential energy surface, thereby validating the proposed reaction pathway. rsc.org

In Silico Modeling of Molecular Interactions with Biological Targets

The structural similarity of the anilino group to moieties found in many kinase inhibitors and other drugs makes this compound a candidate for interacting with biological macromolecules. scienceforecastoa.comresearchgate.net In silico modeling, particularly molecular docking, is a primary tool for predicting these interactions. nih.govbiotech-asia.org

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. biotech-asia.org The process involves sampling numerous positions and conformations of the ligand within the protein's binding site and scoring them based on a function that estimates the binding affinity. scienceforecastoa.com For this compound, a potential target could be the ATP-binding site of a protein kinase.

Analysis of Binding Modes: The results of a docking simulation are a set of predicted binding poses, ranked by their scores (e.g., Glide score). scienceforecastoa.com Analysis of the top-ranked pose reveals key molecular interactions:

Hydrogen Bonds: The amide N-H group and the carbonyl oxygens are potential hydrogen bond donors and acceptors, respectively. These could form critical interactions with amino acid residues in the binding pocket.

Hydrophobic Interactions: The phenyl ring provides a surface for hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine or tyrosine.

Halogen Bonds: The iodine atom can act as a halogen bond donor, a specific and directional non-covalent interaction that is increasingly recognized as important for ligand binding affinity.

Studies on other anilino-containing compounds have successfully used docking to rationalize their biological activity and guide the design of more potent inhibitors. mdpi.comresearchgate.net

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis, Mass Fragmentation Patterns)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data. rsc.org

Vibrational Spectroscopy (IR): DFT calculations can compute the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net By comparing the calculated spectrum with an experimental one, the structure can be confirmed. For this compound, key predicted vibrational modes would help in its characterization.

Table 3: Predicted Key IR Vibrational Frequencies (Illustrative) Based on DFT calculations of analogous molecules.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹) (Illustrative)
N-H StretchAmide3350 - 3450
C-H Stretch (Aromatic)Phenyl Ring3050 - 3150
C-H Stretch (Aliphatic)Butanoate Chain2850 - 2980
C=O Stretch (Amide I)Amide1670 - 1690
C=O Stretch (Ester)Ester1730 - 1750
N-H Bend (Amide II)Amide1520 - 1560
C-N StretchAmide/Aniline1250 - 1350
C-O StretchEster1100 - 1200
C-I StretchIodo-phenyl500 - 600

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a well-established application of DFT. youtube.com Calculations are performed to obtain the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing a standard like tetramethylsilane (B1202638) (TMS). youtube.com This process is especially useful for resolving complex spectra and making unambiguous structural assignments.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. acs.org For this molecule, TD-DFT would predict transitions associated with the π-systems of the iodoaniline ring. chemrxiv.org

Mass Spectrometry: While direct prediction of mass fragmentation patterns is complex, computational chemistry can help by calculating the energies of potential fragment ions. By determining the relative stability of different cations that could be formed upon ionization, the most likely fragmentation pathways can be proposed, aiding in the interpretation of the mass spectrum.

Future Research Directions and Advanced Applications in Synthetic Organic Chemistry

Development of Green Chemistry Approaches for Synthesis

The synthesis of amides is a fundamental transformation in organic chemistry, and developing greener methods for their production is a key research goal. The conventional synthesis of Methyl 4-(4-iodoanilino)-4-oxobutanoate would likely involve the reaction of 4-iodoaniline (B139537) with either succinic anhydride (B1165640) followed by esterification, or directly with a mono-esterified succinic acid derivative like monomethyl succinate (B1194679).

Future research could focus on optimizing this synthesis in line with the principles of green chemistry. This includes the use of environmentally benign solvents, minimizing waste, and employing catalytic systems that operate under mild conditions. For instance, the acylation of 4-iodoaniline with succinic anhydride could be explored in solvent-free conditions or in greener solvents like water or bio-based solvents, potentially catalyzed by a reusable solid acid catalyst. core.ac.ukresearchgate.net

A plausible synthetic approach involves the initial reaction of 4-iodoaniline with succinic anhydride to form N-(4-iodophenyl)succinamic acid, which is then esterified. Research into one-pot procedures where 4-iodoaniline, succinic anhydride, and methanol (B129727) are reacted together would be a significant step towards a more atom-economical process. nih.govgoogle.com

Table 1: Potential Green Synthesis Parameters for this compound

Parameter Conventional Method Potential Green Alternative Rationale for Green Approach
Solvent Dichloromethane, Toluene nih.govWater, Ethanol, Solvent-freeReduces use of volatile organic compounds (VOCs).
Catalyst Stoichiometric coupling agentsReusable solid acids (e.g., zeolites, clays) core.ac.ukresearchgate.netMinimizes waste and allows for catalyst recycling.
Reaction Type Two-step (acylation then esterification)One-pot multicomponent reactionImproves atom economy and process efficiency.
Energy Input Reflux temperaturesMicrowave irradiation, lower temperaturesReduces energy consumption.

Exploration of Cascade Reactions and Multicomponent Reactions involving the Compound

Cascade reactions and multicomponent reactions (MCRs) are powerful tools in modern synthesis, enabling the construction of complex molecules from simple precursors in a single operation. The structure of this compound makes it an interesting candidate for, or product of, such reactions.

A hypothetical three-component reaction between 4-iodoaniline, a succinate derivative, and a third reactant could be envisioned. More compelling is the potential use of the synthesized this compound as a substrate in subsequent cascade reactions. The aryl iodide functionality is a key reactive handle for palladium-catalyzed cross-coupling reactions. A cascade sequence could be initiated by a Heck or Sonogashira coupling at the iodo-position, followed by an intramolecular cyclization involving the ester or amide moiety to rapidly assemble complex heterocyclic scaffolds. Future research would aim to design and screen catalysts and reaction conditions that facilitate these tandem transformations, providing efficient routes to novel compound libraries.

Integration of this compound into Complex Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions to assemble molecules into larger, ordered structures. This compound possesses several features that make it an attractive building block for supramolecular assembly. The amide group is a robust hydrogen bond donor (N-H) and acceptor (C=O), capable of forming predictable intermolecular hydrogen-bonding networks, similar to those observed in related succinamic acid structures. nih.govnih.gov

Furthermore, the iodine atom can act as a halogen bond donor. Halogen bonding is an increasingly utilized interaction in crystal engineering and supramolecular design. The interplay between hydrogen bonding from the amide and halogen bonding from the aryl iodide could be exploited to direct the assembly of intricate 1D, 2D, or 3D architectures. Research in this area would involve co-crystallization studies with various halogen bond acceptors to explore and control the resulting solid-state structures and their properties.

Table 2: Potential Non-Covalent Interactions for Supramolecular Assembly

Functional Group Interaction Type Potential Partner Resulting Architecture
Amide (N-H)Hydrogen Bond DonorCarbonyl, N-heterocyclesChains, sheets
Amide (C=O)Hydrogen Bond AcceptorAmide N-H, AlcoholsDimeric motifs, layers nih.gov
Aryl Iodide (C-I)Halogen Bond DonorLewis bases (e.g., pyridines, ethers)Directed co-crystals
Ester (C=O)Weak H-bond AcceptorC-H donorsFine-tuning of packing

Applications as a Versatile Building Block in the Synthesis of High-Value Organic Molecules

The true potential of this compound lies in its utility as a versatile building block for constructing more complex and potentially valuable molecules, such as pharmaceuticals or functional materials. The aryl iodide is arguably its most valuable feature, serving as a linchpin for a wide array of palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with boronic acids would introduce new aryl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes would lead to substituted alkynyl-anilines, which are precursors to many heterocyclic systems.

Heck Coupling: Reaction with alkenes provides a route to stilbene-like structures.

Buchwald-Hartwig Amination: Carbon-nitrogen bond formation could introduce a second amino group.

Following a cross-coupling reaction, the ester and amide functionalities offer further sites for modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form other amides or esters. Alternatively, it can be reduced to an alcohol. This multi-functional nature allows for a divergent synthetic strategy, where a common intermediate is used to generate a diverse library of compounds.

Chemo- and Regioselective Transformations for Novel Compound Libraries

A key challenge and opportunity in using multifunctional building blocks is achieving chemo- and regioselectivity. This compound presents several reactive sites, and the ability to selectively modify one without affecting the others is crucial for its synthetic utility.

Future research will likely focus on developing selective transformations. For example, palladium catalysts with specific ligands can be tuned to favor C-C or C-N coupling at the iodo-position under conditions that leave the amide and ester groups untouched. orgsyn.org Conversely, conditions for the selective hydrolysis of the methyl ester to the carboxylic acid without cleaving the amide bond are well-established but would need to be confirmed for this specific substrate. The amide bond itself is generally robust but could be cleaved under more forcing hydrolytic conditions or reduced to a secondary amine. The ability to orchestrate these transformations in a controlled sequence would unlock the full synthetic potential of this building block, enabling the systematic construction of novel compound libraries for screening in drug discovery and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.